Product packaging for Decyl disulfide(Cat. No.:CAS No. 10496-18-1)

Decyl disulfide

Cat. No.: B1670170
CAS No.: 10496-18-1
M. Wt: 346.7 g/mol
InChI Key: IDJPKRIELSFBPE-UHFFFAOYSA-N
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Description

Decyl disulfide is a biochemical.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H42S2 B1670170 Decyl disulfide CAS No. 10496-18-1

Properties

IUPAC Name

1-(decyldisulfanyl)decane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H42S2/c1-3-5-7-9-11-13-15-17-19-21-22-20-18-16-14-12-10-8-6-4-2/h3-20H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDJPKRIELSFBPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCSSCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H42S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80146874
Record name Decyl disulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80146874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10496-18-1
Record name Decyl disulfide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010496181
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Decyl disulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80146874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis and Derivatization of Decyl Disulfide

Synthetic Methodologies

The formation of the disulfide bond (-S-S-) is a key reaction in sulfur chemistry, often achieved through the oxidation of thiols (R-SH) to disulfides (R-S-S-R). For decyl disulfide, this involves the coupling of two molecules of 1-decanethiol (B86614).

Oxidative Coupling of Thiols

Oxidative coupling is a prevalent method for synthesizing symmetrical disulfides like this compound. This reaction typically involves the removal of hydrogen atoms from two thiol molecules, forming the disulfide bond.

2 R-SH + [Oxidizing Agent] → R-S-S-R + [Reduced Species]

For this compound, R is the decyl group (CH₃(CH₂)₉-), and the starting material is 1-decanethiol.

Various catalytic systems have been employed for the oxidative coupling of thiols, including 1-decanethiol, to their corresponding disulfides. Transition metal complexes, such as those involving cobalt phthalocyanine, have shown catalytic activity in the aerobic oxidation of mercaptans. tanta.edu.egcapes.gov.br For instance, cobalt phthalocyaninetetrasulfonate bound to poly(vinylamine) has been used to catalyze the autoxidation of 1-decanethiol. tanta.edu.egcapes.gov.br Other homogeneous catalysts explored for the oxidation of thiols include tributylammonium (B8510715) chlorochromate, metal phthalocyanines, porphyrazinatocobalt(II) complexes, and iron(III)-ethylenediaminetetraacetic acid. rsc.org Heterogeneous catalytic systems are also being explored to overcome the separation issues associated with homogeneous catalysts. rsc.org

Basic conditions are often employed in the oxidative coupling of mercaptans to enhance the reactivity of the thiol group by facilitating the formation of the thiolate anion (R-S⁻). rsc.orgmdpi.com In industrial settings, thiols are converted in aqueous caustic soda to increase their reactivity to dioxygen, allowing the use of air as the oxidant. rsc.org Polyether amines, acting as base catalysts, have been shown to facilitate the aerobic oxidative coupling of thiophenols, and the observed behavior aligns with a base-catalyzed mechanism where the thiophenol reacts with the polyether amine to form the thiolate anion, which is more reactive with oxygen. mdpi.com While the direct application of basic resins specifically for this compound synthesis is not explicitly detailed in the provided snippets, basic conditions are generally beneficial for this type of reaction.

Beyond transition metal complexes and basic conditions, other catalytic approaches have been investigated for thiol oxidation. Laccase-mediator systems using aerial oxygen have been developed for the oxidative coupling of heterocyclic thiols. rsc.org Dimethyl sulfoxide (B87167) (DMSO) in combination with activating reagents, such as HI under acidic conditions, can also convert thiols to disulfides. biolmolchem.com Iodine, as a cheap and low-toxicity catalyst, has been used in the aerobic oxidation of thiols, where it is regenerated via HI oxidation by O₂. researchgate.net

Optimizing reaction parameters is crucial for achieving high yield and purity in disulfide synthesis. Key parameters in oxidative coupling under mild conditions often include the choice of oxidizing agent (e.g., iodine or hydrogen peroxide), solvent polarity, and temperature control (e.g., 20–50°C). Purification methods such as column chromatography or recrystallization are typically employed to isolate the disulfide product from unreacted thiols or byproducts. For reactions using oxygen as the oxidant, safety considerations regarding the potential for explosions necessitate performing the reaction under conditions where the oxygen concentration is kept below the lower explosive limit of the mercaptan. google.com The concentration of basic catalysts, such as caustic solutions, and the amount of co-catalyst can also significantly impact the reaction efficiency. google.com Optimization studies often involve evaluating the effect of various factors like catalyst elemental composition, oxidation states, catalyst-support interactions, and structural stability. mdpi.com

Alternative Catalysts in this compound Synthesis

Phosphine-Mediated Disulfide Metathesis for Glycosyl Disulfides

Phosphine-mediated disulfide metathesis involves the exchange of sulfur atoms between disulfide molecules catalyzed by phosphines. This method has been reported as an innovative approach, particularly for the synthesis of unsymmetrical glycosyl disulfides. rsc.orgresearchgate.net Reactions between disulfides and phosphines are known, and phosphines can mediate the cleavage of sulfur-sulfur bonds. acs.orgnsf.govacs.org While the provided information specifically highlights the application of this method to glycosyl disulfides for creating dynamic carbohydrate libraries, the underlying principle involves the phosphine-catalyzed exchange of disulfide bonds. rsc.orgresearchgate.net This process is proposed to involve transient thiolate and thiophosphonium ions. rsc.org Although the direct application of phosphine-mediated disulfide metathesis for the synthesis of symmetrical alkyl disulfides like this compound is not explicitly detailed in the search results, the general mechanism of disulfide exchange catalyzed by phosphines could potentially be relevant for modifying or interconverting alkyl disulfides under specific conditions. researchgate.netpnas.org The reaction is reported to proceed at a much lower rate than thiol-disulfide exchange and can occur via a radical-mediated mechanism without a catalyst or be catalyzed by tertiary amines or phosphines, potentially involving a thiolate intermediate. researchgate.net

Below is a table summarizing some of the catalytic systems and conditions discussed for the oxidative coupling of thiols, which can be applied to the synthesis of this compound:

Air Oxidation of Thiols for Disulfide Synthesis

The air oxidation of thiols (RSH) to form disulfides (RSSR) is a widely utilized and often straightforward method for disulfide synthesis. This reaction involves the mild oxidation of the thiol group under aerobic conditions. The general reaction can be represented as:

2 RSH + [O] → RSSR + H₂O

For the synthesis of this compound, the starting material is 1-decanethiol. Air oxidation of 1-decanethiol yields this compound. This process can be influenced by various factors, including the presence of catalysts and the reaction medium.

Studies have shown that the air oxidation of thiols can be effectively carried out using atmospheric oxygen, sometimes accelerated by specific conditions. For instance, the synthesis of symmetrical disulfides, including aliphatic ones, can be achieved by heating the corresponding thiols with triethylamine (B128534) in dimethylformamide (DMF) under atmospheric oxygen researchgate.netrsc.org. This method can be significantly accelerated by sonication, allowing reactions to complete in minutes at room temperature researchgate.netrsc.org.

Various reagents and conditions have been explored for the oxidative dimerization of thiols to disulfides, including metal-based catalytic systems and non-metal oxidizing reagents researchgate.net. Air oxidation of dithiols in aqueous solutions has also been employed to synthesize disulfide polymers, sometimes with the addition of catalysts like selenious acid google.com. The ease of oxidation of thiols to disulfides can vary depending on the nature of the R group, with primary thiols generally being readily oxidized by molecular oxygen mdpi.com.

Research findings on the synthesis of symmetrical disulfides via air oxidation of thiols under various conditions highlight the versatility of this method. The following table summarizes some representative results from studies on the air oxidation of thiols, illustrating typical conditions and yields, which can be extrapolated to the synthesis of this compound from 1-decanethiol:

EntryThiol (RSH)ConditionsProduct (RSSR)Yield (%)
1Aliphatic ThiolEt₃N, DMF, rt, SonicationSymmetrical Disulfide>95
2Aliphatic ThiolEt₃N, DMF, 80 °C, AirSymmetrical DisulfideHigh
31-DecanethiolBurgess reagent, benzene, rtDithis compound95
4Various ThiolsCsF-Celite/airSymmetrical DisulfideEfficient
5Aliphatic DithiolsAqueous solution, Lauric acid, KOH, AirPolydisulfidesVariable

Note: Data compiled from references researchgate.netrsc.orggoogle.comresearchgate.net. Specific conditions and yields for this compound may vary based on optimization.

Derivatization Strategies Involving this compound Moieties

The presence of the disulfide bond provides a handle for various chemical modifications and conjugations, enabling the incorporation of this compound moieties into more complex structures or materials. These derivatization strategies leverage the dynamic nature and cleavability of the disulfide bond under specific conditions, such as in the presence of reducing agents.

Conjugation with Oligopeptides

Disulfide bonds are frequently utilized for conjugating various molecules, including oligopeptides rsc.orgresearchgate.netrsc.orgnih.gov. This conjugation often relies on thiol-disulfide exchange reactions. Introducing cysteine residues, which contain thiol groups, into oligopeptides allows for the formation of disulfide linkages with molecules containing a reactive disulfide or thiol group. This strategy has been employed to create disulfide-linked peptides and oligopeptides, which can have applications in areas like drug delivery and peptide-based therapeutics rsc.orgresearchgate.net. The disulfide bond can serve as a cleavable linker, allowing for the release of the conjugated peptide under reducing conditions, such as those found intracellularly researchgate.net.

Complexation with Therapeutic Nucleic Acids

Disulfide-containing compounds and polymers have been explored for their ability to complex with therapeutic nucleic acids, such as small interfering RNA (siRNA) and plasmid DNA (pDNA) rsc.orgescholarship.orgnih.govresearchgate.netresearchgate.netresearchgate.net. This complexation is typically driven by electrostatic interactions between cationic centers within the carrier molecule and the negatively charged phosphate (B84403) backbone of nucleic acids. When disulfide linkages are incorporated into these carriers, they can provide a mechanism for the release of the nucleic acid cargo upon exposure to the reducing environment inside cells. Bioreducible cationic polymers containing disulfide linkages can package nucleic acids stably in the extracellular environment and degrade intracellularly based on disulfide cleavage, releasing the cargo in a functional form nih.govresearchgate.net.

Formation of Disulfide-Containing Polymers

The incorporation of disulfide bonds into polymer structures leads to materials with dynamic and responsive properties, including degradability and self-healing characteristics rsc.orgacs.orgnih.govresearchgate.netjsta.clmdpi.comresearchgate.netgoogle.comrsc.org. Disulfide moieties can be present either within the polymer backbone or as pendant groups attached to the polymer chain.

Chain-growth polymerization techniques, such as Free Radical Polymerization (FRP), Atom Transfer Radical Polymerization (ATRP), and Reversible Addition–Fragmentation Chain Transfer (RAFT) polymerization, can be used to synthesize polymers from monomers that contain disulfide bonds rsc.orgrsc.org. If the disulfide group is part of a pendant side chain of the monomer, the resulting polymer will have disulfide functionalities along its chain. This allows for post-polymerization modifications via thiol-disulfide exchange or reduction of the disulfide bonds rsc.org.

Ring-opening polymerization (ROP) of cyclic disulfides, particularly 1,2-dithiolane (B1197483) monomers, is a significant route to synthesize polymers with disulfide bonds directly integrated into the polymer backbone rsc.orgacs.orgnih.govresearchgate.netmdpi.comresearchgate.netnih.gov. Alpha-lipoic acid, a naturally occurring compound containing a 1,2-dithiolane ring, is a common monomer used in this type of polymerization acs.orgnih.gov. ROP of 1,2-dithiolanes can be initiated by thiolate anions under basic conditions or, more recently, by acids under cationic conditions mdpi.comnih.gov. Polymers synthesized via ROP of 1,2-dithiolanes are intrinsically degradable due to the dynamic covalent nature of the disulfide linkages in the backbone nih.gov.

Atom Transfer Radical Polymerization (ATRP) Grafting-from Methodology

Atom Transfer Radical Polymerization (ATRP) is a controlled radical polymerization technique that allows for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions, and high degrees of chain end functionalities. sigmaaldrich.com The "grafting-from" methodology in ATRP involves initiating polymerization from initiator sites immobilized on a surface or attached to a macromolecule. labsolu.ca, wikipedia.org This technique is particularly useful for creating well-defined polymer brushes on substrates or conjugating polymers to biomolecules. labsolu.ca, fishersci.ca

Disulfide-containing molecules can serve as initiators or be incorporated into initiators for ATRP, allowing for the synthesis of polymers with disulfide linkages at the chain ends or within the polymer structure. sigmaaldrich.com For instance, bis[2-(2-bromoisobutyryloxy)ethyl]disulfide is an example of a biodegradable ATRP initiator containing a disulfide bond. nih.gov, nih.gov This type of initiator can yield polymers with a functional group capable of reacting with surfaces like gold and can also impart degradability in reducing environments. sigmaaldrich.com

The ATRP grafting-from approach has been applied to various surfaces and biomolecules. For example, it has been used to modify nanoparticles and create organic-inorganic hybrid nanomaterials. labsolu.ca In the context of biomolecules, controlled grafting-from radical polymerizations from biomolecules under biologically compatible conditions have been developed to create biomolecule-polymer conjugates with controlled structures. wikipedia.org, nih.gov While specific studies on ATRP grafting-from using this compound as an initiator were not found in the provided results, the principles established for disulfide-containing initiators and the grafting-from methodology highlight the potential for utilizing this compound-based initiators to graft polymers from suitable surfaces or molecules, incorporating the disulfide linkage at the initiation point. The cleavage of polymer grafts containing a disulfide linker from a surface using reducing agents like dithiothreitol (B142953) (DTT) has also been demonstrated. nih.gov

Free Radical Polymerization of Vinyl Monomers with Disulfide Side-Chains

Free radical polymerization (FRP) is a chain-growth polymerization technique where polymers are formed by the successive addition of monomers to a growing radical chain. thegoodscentscompany.com The incorporation of disulfide bonds into the side-chains of polymers can be achieved through the FRP of vinyl monomers containing disulfide moieties. thegoodscentscompany.com, cenmed.com This approach allows for the tuning of polymer properties and enables post-polymerization modifications through reactions involving the disulfide groups, such as thiol-disulfide exchange. thegoodscentscompany.com

Review articles cover the synthesis of polymers by FRP of vinyl monomers that have side-chains incorporating disulfide bonds. thegoodscentscompany.com, cenmed.com While the homopolymerization of disulfide monomers via radical initiation can be challenging, copolymerization with vinyl comonomers is often more efficient. thegoodscentscompany.com For example, copolymerization of monomers containing pyridyl disulfide moieties with other monomers like methacrylamide (B166291) or acrylamide (B121943) has been reported to yield polymers with functional pendant groups. thegoodscentscompany.com The resulting polymers can undergo thiol-disulfide exchange reactions. thegoodscentscompany.com

Controlled radical polymerization techniques, such as reversible addition/fragmentation chain transfer (RAFT) polymerization, have also been employed to synthesize reactive copolymers based on N-vinyl lactams with pyridyl disulfide side groups. fishersci.ca These copolymers enable facile access to complex polymeric architectures through selective thiol-disulfide exchange reactions. fishersci.ca The controlled-radical copolymerization of α-lipoic acid, a cyclic disulfide, with vinyl monomers has also been investigated, although the radical reactivity of lipoic acid showed incompatibility with certain monomers like styrene (B11656) and methyl methacrylate (B99206) in uncontrolled FRP. wikipedia.org These studies demonstrate the feasibility and strategies for incorporating disulfide side-chains into polymers via the polymerization of appropriately functionalized vinyl monomers.

Copolymerization with Acrylates for Poly(disulfide)s

Poly(disulfide)s, polymers containing disulfide linkages within their backbone, can be synthesized through various polymerization techniques. A viable route to prepare poly(disulfide)s is the ring-opening polymerization (ROP) of 1,2-dithiolane monomers, such as α-lipoic acid. nih.gov, chem960.com α-Lipoic acid, a commercially available molecule with a 1,2-dithiolane moiety, can undergo radical ROP to yield poly(disulfide)s. nih.gov, chem960.com

Controlled synthesis of degradable vinyl copolymers with poly(disulfide) backbones has been achieved through the reversible addition–fragmentation chain transfer (RAFT) copolymerization of α-lipoic acid with acrylates. nih.gov, chem960.com, wikipedia.org, lookchem.com This method allows for the synthesis of polymers with controlled molecular weights and low dispersity. nih.gov, chem960.com For instance, the copolymerization of α-lipoic acid and n-butyl acrylate (B77674) has yielded polymers with controlled characteristics. nih.gov, chem960.com Investigations into the copolymerization kinetics have shown that the incorporation of α-lipoic acid can be faster than that of the acrylate comonomer, favoring the formation of disulfide bonds along the polymer backbone. wikipedia.org These disulfide bonds enable the degradation of the polymer chains upon exposure to mild reducing agents like tris(2-carboxyethyl)phosphine (B1197953) (TCEP). wikipedia.org, lookchem.com

Degradable bottlebrush polymers with poly(disulfide) backbones have also been synthesized via RAFT copolymerization of α-lipoic acid with acrylate-based inimers, followed by ATRP grafting-from. nih.gov, chem960.com This approach combines the formation of a degradable poly(disulfide) backbone with the controlled growth of side chains. nih.gov, chem960.com The resulting polymers exhibit degradable backbones and tunable properties. nih.gov, chem960.com

Disulfide-Conjugated Proteins in Vaccine Development

Disulfide bonds play a significant role in the structure and function of many proteins, including carrier proteins used in conjugate vaccines. Conjugate vaccines are designed to elicit an immune response against polysaccharides from pathogens by covalently linking them to immunogenic carrier proteins. chemspider.com,, The protein component provides T-cell help, which is necessary for a robust and long-lasting antibody response, particularly in infants. chemspider.com,

The conjugation of polysaccharides to carrier proteins typically involves chemical methods that form a stable linkage between the two components. Disulfide bonds can be utilized in protein conjugation strategies. For example, methods targeting cysteine residues or cysteine disulfide bridges in proteins can be employed for selective conjugation. Pyridyldisulfide moieties have been used for reversible protein conjugation via disulfide formation.

Maintaining the structural integrity of disulfide bonds within carrier proteins is crucial for the effectiveness of conjugate vaccines. Studies have shown that conjugation chemistries that impair structurally relevant disulfide bridges in the carrier protein can negatively impact protein immunogenicity. While direct examples of this compound being conjugated to proteins for vaccine development were not found, the broader context of disulfide-based protein conjugation highlights the potential for incorporating disulfide linkages, potentially derived from compounds like this compound or related structures, in the design of novel vaccine constructs or in the modification of carrier proteins, provided that the conjugation strategy preserves the protein's immunogenicity.

Incorporation into Epoxy Resins

Epoxy resins are a versatile class of polymers widely used in coatings, adhesives, and composite materials due to their excellent mechanical, thermal, and chemical resistance properties., Incorporating dynamic covalent bonds, such as disulfide bonds, into epoxy networks can impart desirable functional properties like self-healing.,

Disulfide linkages can be introduced into epoxy resins through the use of disulfide-containing curing agents or by attaching disulfide groups to the main epoxy chains.,, The dynamic nature of the disulfide bond allows for bond exchange reactions, which can enable the repair of cracks and damage in the material.,

Mechanistic Investigations of Disulfide Bond Chemistry with Relevance to Decyl Disulfide

Thiol-Disulfide Exchange Reactions

Thiol-disulfide exchange is a reversible reaction involving the interchange of sulfur atoms between a thiol (R-SH) and a disulfide bond. This reaction is a cornerstone of disulfide chemistry and is particularly significant in biological systems for the formation, rearrangement, and reduction of protein disulfide bonds. The general reaction can be represented as:

R₁-SH + R₂-S-S-R₃ ⇌ R₁-S-S-R₂ + R₃-SH

or

R₁-SH + R₂-S-S-R₃ ⇌ R₁-S-S-R₃ + R₂-SH

This process allows for the rearrangement of disulfide linkages or the reduction of disulfides in the presence of excess thiol.

Nucleophilic Attack Mechanism

The generally accepted mechanism for thiol-disulfide exchange is an SN2-like nucleophilic substitution at a sulfur atom of the disulfide bond nih.govlibretexts.orgnih.govlibretexts.orgresearchgate.net. The reaction is initiated by the attack of a thiolate anion (RS⁻), which is the deprotonated form of a thiol, on one of the sulfur atoms of the disulfide bond nih.govnih.govresearchgate.net. This attack leads to the formation of a transient, hypervalent sulfur intermediate or transition state where the attacking thiolate, the attacked sulfur, and the leaving thiolate are colinear nih.gov. Subsequently, the bond between the attacked sulfur and the other sulfur atom of the original disulfide breaks, and a thiolate anion is released as a leaving group, forming a new disulfide bond nih.govlibretexts.orglibretexts.orgresearchgate.net.

The mechanism can be illustrated in three steps:

Deprotonation of the attacking thiol to form a thiolate anion. researchgate.net

Nucleophilic attack of the thiolate anion on a sulfur atom of the disulfide bond, forming a transition state. nih.govnih.govresearchgate.net

Dissociation of the intermediate/transition state, breaking the original disulfide bond and releasing a new thiolate anion, while a new disulfide bond is formed. researchgate.net

Influence of pKa and Nucleophilicity of Thiolates

The rate of the thiol-disulfide exchange reaction is significantly influenced by the acidity (pKa) and nucleophilicity of the attacking thiol. The reactive species is the thiolate anion (RS⁻), and its concentration in solution is dependent on the pH and the pKa of the corresponding thiol mdpi.comresearchgate.net. A lower pKa for a thiol means it is more acidic and a greater proportion will be deprotonated to the thiolate form at a given pH mdpi.com.

However, the relationship between pKa and reactivity is not always straightforward. While a higher concentration of the nucleophilic thiolate is available at physiological pH for thiols with lower pKa values, the intrinsic nucleophilicity of the thiolate also plays a role mdpi.comresearchgate.net. Thiols with higher pKa values might be expected to form stronger nucleophiles, but at physiological pH, the lower concentration of the thiolate can limit the reaction rate researchgate.net. Studies have shown that the apparent rate constant for thiol-disulfide exchange can be dependent on the reactant thiol pKa mdpi.comnih.gov.

Thermodynamic and Kinetic Factors Affecting Disulfide Exchange

Thiol-disulfide exchange reactions are generally reversible, and their outcome can be influenced by both thermodynamic and kinetic factors nih.govcapes.gov.br. Thermodynamics dictates the equilibrium position of the reaction, indicating the relative stability of the reactants and products nih.govcapes.gov.br. The reaction will favor the formation of the more stable disulfide and thiol species mdpi.com. Redox potentials can be used to predict the favorability of a disulfide exchange reaction mdpi.comnih.gov.

However, in many systems, particularly biological ones, the reaction outcome is under kinetic control, meaning the reaction pathway with the lowest activation energy is favored, even if it does not lead to the most thermodynamically stable product nih.govcapes.gov.br. Factors such as the local electrostatic environment, molecular strain on the disulfide bond, and entropy can influence the activation energy and thus the reaction rate capes.gov.brnih.govrsc.org. Enzymes often play a critical role in catalyzing these reactions, lowering activation energies and directing specific exchange pathways nih.govcapes.gov.br.

Role in Protein Folding and Stability

Disulfide bonds are critical structural elements in many proteins, particularly those secreted from cells or located in oxidizing environments nih.govrsc.orgmetwarebio.comfrontiersin.org. They form covalent cross-links between cysteine residues, contributing significantly to the stability of the protein's three-dimensional structure rsc.orgmetwarebio.comfrontiersin.orgpnas.org. These bonds can be intramolecular (within a single polypeptide chain) or intermolecular (between different polypeptide chains) metwarebio.comfrontiersin.org.

In protein folding, thiol-disulfide exchange reactions are essential for the formation of correct disulfide bonds nih.govlibretexts.orglibretexts.orgmetwarebio.comacs.orgnih.gov. Proteins with multiple cysteine residues can form numerous incorrect (non-native) disulfide bonds during the folding process. Enzymes like protein disulfide isomerase (PDI) catalyze thiol-disulfide exchange reactions to rearrange these incorrect linkages until the native, most stable disulfide pattern is achieved nih.govmetwarebio.comacs.orgnih.gov. This process involves cycles of reduction and oxidation of disulfide bonds libretexts.orglibretexts.org. Disulfide bonds can stabilize proteins by reducing the entropy of the unfolded state and influencing solvent interactions rsc.org.

Oxidation and Reduction Mechanisms

The interconversion between thiols and disulfides is fundamentally a redox process libretexts.orglibretexts.orglibretexts.org. The formation of a disulfide bond from two thiols is a two-electron oxidation, while the cleavage of a disulfide bond to form two thiols is a two-electron reduction libretexts.orglibretexts.orgfrontiersin.orglibretexts.org.

R-SH + R'-SH + [Oxidizing Agent] → R-S-S-R' + [Reduced Species] R-S-S-R' + [Reducing Agent] → R-SH + R'-SH + [Oxidized Species]

These reactions are central to maintaining cellular redox homeostasis and are involved in various biological processes, including defense against oxidative stress and redox signaling nih.govacs.org.

Oxidation to Sulfoxides and Sulfones

While the interconversion of thiols and disulfides is a key redox process, sulfur compounds can undergo further oxidation. Sulfides (R-S-R'), which contain a single sulfur atom bonded to two organic groups, can be oxidized. The primary oxidation product of a sulfide (B99878) is a sulfoxide (B87167) (R-S(O)-R'), where the sulfur atom is bonded to one oxygen atom researchgate.netgoogle.comjchemrev.com. Further oxidation of a sulfoxide yields a sulfone (R-S(O)₂-R'), where the sulfur atom is bonded to two oxygen atoms researchgate.netgoogle.comjchemrev.comorganic-chemistry.org.

Sulfide → Sulfoxide → Sulfone

Reduction to Thiols

The reduction of disulfide bonds to their corresponding thiols is a fundamental reaction in disulfide chemistry. This process involves the cleavage of the sulfur-sulfur bond, typically through the addition of reducing agents. Mechanistically, the reduction often proceeds via thiol-disulfide exchange reactions. uwaterloo.camdpi.com In this type of reaction, a thiolate anion (RS⁻) acts as a nucleophile, attacking a sulfur atom of the disulfide bond. uwaterloo.camdpi.com This attack leads to the formation of a transient mixed-disulfide intermediate, which is subsequently resolved by a second nucleophilic attack, resulting in the cleavage of the original disulfide bond and the formation of two thiol groups. mdpi.comrsc.org

While the term "reduction" is commonly used, particularly when the reaction yields are nearly quantitative, the underlying mechanism is often a series of thiol-disulfide exchange steps. mdpi.com The efficiency of this reduction can be influenced by the choice of reducing agent, with reagents like dithiothreitol (B142953) (DTT) or mercaptoethanol (ME) often employed due to their higher reduction potentials or ability to form stable cyclic structures, driving the reaction towards the reduced thiol form. mdpi.com In biological systems, the reduction of protein disulfide bonds is crucial for various processes, including protein folding and the regulation of enzyme activity. uwaterloo.calibretexts.org Intracellular environments in eukaryotes, for instance, are generally reducing due to the high concentration of reduced glutathione (B108866) (GSH), which favors the free thiol state of cysteine residues in proteins. libretexts.org

Radical Polymerization Mediated by Light or Heat

Disulfide bonds can participate in radical polymerization processes, which can be initiated or mediated by external stimuli such as light or heat. researchgate.netmdpi.comrsc.org These stimuli can induce the homolytic cleavage of the disulfide bond, generating thiyl radicals (RS•). researchgate.netmdpi.comnih.gov These radicals are highly reactive species that can initiate polymerization by adding to monomer molecules, propagating a growing polymer chain. rsc.org

Radical-mediated disulfide exchange reactions can occur during polymerization, influencing the structure and properties of the resulting polymer network. researchgate.netnii.ac.jprsc.org This dynamic exchange allows for the rearrangement of disulfide linkages within the polymer, which can impart properties like self-healing and shape memory to the material. researchgate.netmdpi.comnii.ac.jp The mechanism involves the attack of a thiyl radical on a disulfide bond, leading to the formation of a new disulfide bond and another thiyl radical, which continues the chain reaction. researchgate.netnih.gov While conventional free radical polymerization involving disulfides can lead to non-uniform polymers, controlled radical polymerization techniques, such as reversible addition–fragmentation chain transfer (RAFT) and atom transfer radical polymerization (ATRP), have been explored to better control the polymerization process and incorporate disulfide bonds into polymer backbones or side chains. mdpi.comacs.orgchinesechemsoc.org Cyclic disulfides, such as lipoic acid, can also undergo radical ring-opening polymerization to form polymers with disulfide groups in the backbone, which can be degraded under reducing conditions. acs.orgdigitellinc.com

Disulfide Bond Formation in Biological Systems (General Principles)

The formation of incorrect disulfide bonds can lead to protein misfolding, aggregation, and loss of function, highlighting the importance of the cellular machinery that ensures accurate disulfide bond formation and rearrangement. uwaterloo.ca

De Novo Disulfide Bond Generation

De novo disulfide bond generation refers to the initial formation of a disulfide bond from two free cysteine thiols within a protein. This process requires an oxidizing equivalent. In prokaryotes, particularly in the periplasm of Escherichia coli, de novo disulfide bond formation is primarily catalyzed by the Dsb (disulfide bond) system, involving the integral membrane protein DsbB. mdpi.compnas.orgnih.govpnas.orgumich.edu DsbB plays a pivotal role by linking the oxidation of protein thiols to the reduction of membrane-bound quinones, which are part of the cellular electron transport chain. pnas.orgnih.govpnas.orgumich.edu

The mechanism involves the transfer of electrons from reduced cysteine residues in substrate proteins (via DsbA) to DsbB, and subsequently from DsbB to a quinone cofactor (ubiquinone or menaquinone), resulting in the formation of a new disulfide bond within DsbB and the reduction of the quinone. pnas.orgnih.govpnas.orgumich.eduebi.ac.uk This oxidative power is then transferred to other proteins. mdpi.compnas.org In eukaryotes, de novo disulfide bond formation in the ER is catalyzed by sulfhydryl oxidases, such as the Ero1 family of proteins, which utilize molecular oxygen as the ultimate electron acceptor to introduce disulfide bonds into protein disulfide isomerases (PDIs). rsc.orgportlandpress.comnih.gov

Enzymatic Catalysis (e.g., DsbB, PDI)

Enzymatic catalysis is central to efficient and accurate disulfide bond formation and rearrangement in biological systems. Key enzymes involved include DsbB in prokaryotes and Protein Disulfide Isomerase (PDI) in eukaryotes.

DsbB: As mentioned, DsbB is an integral membrane protein in the bacterial periplasm responsible for the de novo generation of disulfide bonds. mdpi.compnas.orgnih.govumich.edu It reoxidizes the reduced form of DsbA, the primary disulfide bond donor to substrate proteins. mdpi.compnas.orgpnas.orgumich.edu DsbB contains multiple cysteine residues that participate in a catalytic cascade, transferring oxidizing equivalents from bound quinone to DsbA. mdpi.compnas.orgpnas.orgebi.ac.uk The mechanism involves complex thiol-disulfide exchange reactions and the transient formation of a thiolate-quinone charge transfer complex and a covalent adduct. pnas.orgnih.govebi.ac.uknih.gov

PDI: In the eukaryotic ER, PDI is a key enzyme that catalyzes both the formation and isomerization of disulfide bonds in newly synthesized proteins. rsc.orgmdpi.comportlandpress.commdpi.comnih.govthegoodscentscompany.comfishersci.comnih.govnih.gov PDI is a soluble protein with multiple thioredoxin-like domains, each containing a CXXC active site motif. rsc.orgmdpi.comnih.gov Oxidized PDI can introduce disulfide bonds into reduced substrate proteins through thiol-disulfide exchange. rsc.orgnih.gov Reduced PDI, on the other hand, is crucial for the isomerization and rearrangement of non-native disulfide bonds, a process that also occurs via thiol-disulfide exchange reactions. rsc.orgmdpi.comportlandpress.comthegoodscentscompany.comnih.govnih.govraineslab.com The balance between oxidized and reduced PDI, maintained by other enzymes like Ero1, is critical for efficient oxidative protein folding. rsc.orgportlandpress.comnih.govnih.gov

Thiolate-Quinone Charge Transfer Complexes

Thiolate-quinone charge transfer complexes are transient species that play a critical role in the mechanism of de novo disulfide bond generation catalyzed by enzymes like DsbB. pnas.orgnih.govpnas.orgumich.edunih.gov In DsbB, the interaction between a cysteine thiolate (specifically Cys-44 in E. coli DsbB) and a bound quinone cofactor (ubiquinone or menaquinone) leads to the formation of a charge transfer complex. pnas.orgnih.govumich.eduebi.ac.uknih.gov This complex is characterized by distinct spectral properties, such as absorption peaks around 500-550 nm, and its formation is dependent on the presence of the thiolate and proper positioning facilitated by nearby residues like arginine (Arg-48 in DsbB). pnas.orgnih.govumich.eduebi.ac.uknih.gov

Quantum chemical simulations and experimental evidence suggest that this charge transfer state is an intermediate that precedes the formation of a covalent cysteinyl-quinone adduct. pnas.orgnih.govnih.gov This adduct is then attacked by another cysteine thiolate, leading to the formation of a disulfide bond and the reduction of the quinone. pnas.orgnih.govebi.ac.uk The formation and subsequent reactions of the thiolate-quinone charge transfer complex and the covalent adduct are key steps that couple the oxidation of protein thiols to the reduction of quinone, driving the de novo synthesis of disulfide bonds. pnas.orgnih.gov

Disulfide Bond Isomerization and Scrambling

Disulfide bond isomerization, also known as disulfide shuffling or scrambling, is a process where existing disulfide bonds within a protein are broken and reformed with different cysteine partners. creative-proteomics.comuwaterloo.carsc.orgmdpi.comportlandpress.comthegoodscentscompany.comnih.govnih.govraineslab.com This process is essential for correcting misfolded proteins that have formed non-native disulfide bonds during the initial oxidation step. uwaterloo.caportlandpress.comraineslab.com Isomerization is typically catalyzed by enzymes like PDI in eukaryotes and DsbC in prokaryotes. rsc.orgmdpi.comportlandpress.comthegoodscentscompany.comnih.govnih.govnih.gov

The mechanism of disulfide isomerization involves thiol-disulfide exchange reactions. creative-proteomics.comuwaterloo.carsc.orgmdpi.comthegoodscentscompany.comnih.govnih.govraineslab.com A free thiol group, often from the catalytic enzyme, attacks a sulfur atom of a non-native disulfide bond in the substrate protein. rsc.orgmdpi.comnih.govnih.govraineslab.com This results in the formation of a mixed disulfide intermediate between the enzyme and the substrate and generates a free thiol on the substrate protein. rsc.orgnih.govnih.govraineslab.com This newly generated thiol can then attack another disulfide bond within the substrate or the mixed disulfide with the enzyme, leading to rearrangement of the disulfide linkages. nih.govnih.govraineslab.com The process continues through a series of exchange reactions until the protein reaches its native conformation with the correct disulfide bonds. nih.govnih.govraineslab.com Enzymes like PDI and DsbC are particularly efficient at this process due to the reactive nature of the cysteine residues in their active sites. annualreviews.orgraineslab.com

Role of Redox Potential in Disulfide Formation

The formation and cleavage of disulfide bonds are fundamentally governed by the redox potential of their environment. Disulfide bonds represent an oxidized state, while the corresponding thiols represent a reduced state. The tendency for disulfide bonds to form or break is dictated by the balance between oxidizing and reducing agents present. In biological systems, for instance, the cellular environment's redox potential varies significantly between compartments, influencing where disulfide bonds are typically found. The endoplasmic reticulum, with a more oxidizing environment, favors disulfide bond formation, crucial for protein folding and stability. wikipedia.orgciteab.comherts.ac.uk Conversely, the cytoplasm is generally a reducing environment where free thiols are prevalent. wikipedia.orgciteab.com

The redox potential of a specific disulfide bond, often expressed as a standard reduction potential, indicates its propensity to be reduced. Disulfide bonds with lower (more negative) reduction potentials are generally more stable and less likely to undergo reduction, while those with higher (less negative) potentials are more reactive and readily reduced. wikipedia.orgresearchgate.net This potential is influenced by factors such as the local environment, strain on the disulfide bond, and the pKa values of the flanking thiol groups. wikipedia.org

While the general principles of redox potential's influence on disulfide formation and cleavage apply to Decyl disulfide, specific experimental data on the standard reduction potential of this compound were not found in the consulted literature. However, its formation from decanethiol would be favored in an oxidizing environment, and its reduction back to decanethiol would be favored in a reducing environment, consistent with the fundamental principles of thiol-disulfide exchange reactions. herts.ac.uk

Computational and Quantum Chemical Studies on Disulfide Bonds

Computational and quantum chemical methods play a vital role in elucidating the intricate mechanisms and properties of disulfide bonds at the atomic and electronic levels. Techniques such as Density Functional Theory (DFT), quantum chemical simulations, and Molecular Dynamics (MD) simulations provide valuable insights into reaction pathways, energy barriers, bond energies, and structural dynamics involving disulfide bonds. wikipedia.orgfishersci.cafishersci.sewikipedia.orgfishersci.iemetabolomicsworkbench.orglipidmaps.orgnih.govnih.govnih.govnih.govnih.govnih.govnih.govuni.luuni.lufishersci.nl These methods can complement experimental studies by providing detailed information that is difficult to obtain empirically.

These computational approaches are applicable to a wide range of disulfide-containing molecules, including simple organic disulfides and complex biological systems. While these methods can certainly be applied to study this compound, specific detailed computational or quantum chemical studies focused solely on this compound were not identified in the search results. The following subsections describe how these methods have been applied to disulfide bonds in general, illustrating the types of insights that can be gained and could, in principle, be applied to this compound.

Quantum Chemical Simulations of Thiolate-Ubiquinone Charge Transfer

Quantum chemical simulations have been instrumental in understanding specific mechanisms of disulfide bond formation, particularly in biological systems. One notable example is the investigation into the de novo formation of disulfide bonds catalyzed by enzymes like DsbB in Escherichia coli. fishersci.atwikidata.orgakrivisbio.comguidetopharmacology.orgcenmed.com These simulations have provided evidence for the formation of a thiolate-ubiquinone charge transfer complex as a key intermediate in the catalytic cycle. fishersci.atwikidata.orgakrivisbio.comguidetopharmacology.org

In this enzymatic process, a thiolate anion from a cysteine residue interacts with a ubiquinone molecule. Quantum chemical calculations suggest that the proper positioning of the thiolate anion and ubiquinone, often facilitated by other residues in the enzyme's active site, allows for the formation of a charge transfer complex. fishersci.atwikidata.orgakrivisbio.com This complex can then lead to the formation of a covalent adduct, which is a precursor to the formation of a new disulfide bond within the enzyme, with the ubiquinone acting as the oxidizing agent and being reduced. fishersci.atwikidata.orgguidetopharmacology.org

This mechanism is specific to the enzymatic context involving particular molecules like thiolate-containing proteins and quinones. It does not represent a general mechanism for the formation of simple organic disulfides like this compound from their corresponding thiols in the absence of such enzymatic machinery and cofactors. Therefore, quantum chemical simulations of a thiolate-ubiquinone charge transfer complex are not directly relevant to the intrinsic chemistry of this compound formation in a non-enzymatic setting.

Molecular Dynamics Simulation for Disulfide-Stabilized Structures

Molecular Dynamics (MD) simulations are powerful tools for studying the dynamic behavior and structural properties of molecules and molecular systems over time. These simulations can provide insights into conformational changes, stability, and interactions, including those influenced by the presence of disulfide bonds. MD simulations have been widely used to investigate the role of disulfide bonds in stabilizing protein structures, understanding protein folding and unfolding pathways, and exploring the dynamics of disulfide-containing materials. lipidmaps.orgnih.govnih.govnih.govnih.govuni.lu

For instance, MD simulations have been employed to study the impact of introducing disulfide bonds on the thermal stability of proteins, observing effects such as increased melting temperatures and reduced aggregation. nih.gov They have also been used to analyze the structural consequences of disulfide bond formation or reduction, revealing how these bonds can constrain conformational flexibility or stabilize specific structural arrangements, such as in domain-swapped proteins. nih.govnih.gov Furthermore, MD simulations can probe the dynamics of disulfide bond cleavage, providing information on bond dissociation under various conditions. fishersci.cawikipedia.org

While MD simulations can be applied to model this compound in various environments (e.g., in solution, at interfaces) to study its conformational dynamics, interactions, or behavior in materials, specific MD simulation studies focused on this compound or its role in stabilizing larger structures were not found in the provided search results. However, the application of MD to this compound could potentially provide insights into its flexibility, how it interacts with surrounding molecules, and how these properties might be influenced by the presence of the disulfide bond.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used quantum mechanical method for investigating the electronic structure and properties of molecules. DFT calculations can provide valuable information about molecular geometries, vibrational frequencies, reaction energies, transition states, and bond dissociation energies. fishersci.semetabolomicsworkbench.orgnih.govnih.govnih.gov These capabilities make DFT a useful tool for studying the fundamental chemical behavior of disulfide bonds.

DFT has been applied to study various aspects of disulfide chemistry, including the mechanisms and energetics of S-S bond cleavage reactions initiated by different reagents. fishersci.semetabolomicsworkbench.orgnih.govnih.gov For example, DFT calculations have been used to determine the energy barriers for disulfide bond scission by nucleophiles, providing insights into the reaction pathways involved. fishersci.se DFT can also be used to calculate disulfide bond dissociation energies, which are indicators of bond strength and stability. nih.gov Studies using DFT have explored the interaction of disulfide bonds with metal ions and other species, revealing how these interactions can influence bond reactivity. nih.gov

Analytical Methodologies for Decyl Disulfide and Disulfide Bonds

Spectroscopic Characterization

Spectroscopic methods are powerful tools for probing the molecular structure and environment of disulfide bonds.

Fourier-Transform Infrared (FTIR) Spectroscopy for S-S Vibrations

FTIR spectroscopy can be used to study disulfide bonds, particularly by examining the vibrational modes associated with the S-S stretch. The bands assigned to disulfide bridges are typically detected in the spectral interval of 500 to 550 cm⁻¹. The specific position of these bands can provide information about the conformation of the S-S bridge. For instance, bands at approximately 510, 525, and 540 cm⁻¹ have been assigned to the gauche-gauche-gauche, gauche-gauche-trans, and trans-gauche-trans conformations of S-S bridges, respectively. spiedigitallibrary.org FTIR spectroscopy has been applied to study structural changes in proteins induced by disulfide bond formation or cleavage. nih.govrsc.orgoup.com

UV-Visible Spectroscopy for Quinone Transition in Biological Systems

UV-Visible (UV-Vis) spectroscopy is utilized in biological systems to investigate molecules with chromophores, including quinones. libretexts.orglibretexts.org While decyl disulfide itself may not have strong absorption in the typical UV-Vis range unless conjugated with a chromophore, the technique is relevant when considering the broader context of disulfide chemistry in biological processes where quinone-thiol/disulfide interactions can occur. Quinones are known to absorb light in the UV-Vis region and can undergo transitions that are monitored by this technique. researchgate.netbiointerfaceresearch.com UV-Vis spectroscopy can be used to determine the concentration of a known sample and investigate protein modifications. libretexts.orgutc.edu Disulfide bonds themselves have a distinct chromophore, and the wavelength of their maximal absorbance can vary widely, from 250 to 500 nm, depending on stereoelectronic effects and dihedral angle. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Information

NMR spectroscopy is a valuable, non-destructive technique for determining the structure of molecules, including those containing disulfide bonds. creative-biostructure.comfrontiersin.orgrsc.org While the disulfide bridge itself is often "invisible" in NMR spectra, structural constraints obtained from neighboring NMR-active nuclei provide information about the conformation and connectivity around the disulfide bond. frontiersin.orgfrontiersin.org NMR can be particularly powerful for determining the connectivity of disulfide bonds in peptides and proteins, especially in cases with multiple disulfide bonds. creative-biostructure.comrsc.orgacs.org Techniques like measuring residual dipolar couplings (RDC) and combining NMR with selenocysteine (B57510) scanning can aid in high-resolution structure determination and disulfide bond mapping. frontiersin.orgrsc.orgfrontiersin.org

X-ray Photoelectron Spectroscopy (XPS) for S/Au Interactions

XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of a material. It is particularly useful for studying the interactions between sulfur-containing compounds, such as disulfides and thiols, and metal surfaces like gold (Au). acs.orgnih.govacs.orgrug.nlresearchgate.net In the context of this compound, if it were to interact with a gold surface (e.g., in self-assembled monolayers), XPS could be used to characterize the nature of the S/Au interaction, differentiating between covalent Au-S bonds and noncovalent Au···(S-S)···Au or Au···SH-R interactions. acs.orgnih.govrug.nlresearchgate.net The S 2p core-level spectra show peaks at specific binding energies corresponding to different sulfur species and their interactions with gold. acs.orgnih.govrug.nl XPS can also be used to assess the degradation of disulfide-containing nanoparticles. acs.orgmdpi.com

Mass Spectrometry (LC-MS, MALDI-TOF) for Disulfide Bond Patterns and Degradation Products

Mass spectrometry (MS), including techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS, is widely used for the analysis of disulfide bonds, particularly in peptides and proteins. creative-proteomics.comacs.orgmdpi.comnih.govsciex.comnih.govplos.orgnih.govresearchgate.netshimadzu.com These techniques can identify the mass shifts caused by disulfide bond formation and help in mapping disulfide bond patterns. creative-proteomics.comacs.orgsciex.com LC-MS/MS is commonly used for protein identification and disulfide bond mapping, often comparing reduced and non-reduced samples. creative-proteomics.comsciex.comnih.govresearchgate.net MALDI-TOF MS is frequently used for peptide mass fingerprinting and can provide intact peptide ions, which is useful for analyzing disulfide linkages. creative-proteomics.commdpi.comnih.govplos.orgnih.govresearchgate.netshimadzu.com Specific fragmentation techniques in MS, such as collision-induced dissociation (CID) or ultraviolet photodissociation (UVPD), can be employed to cleave disulfide bonds and obtain structural information. nih.govshimadzu.comacs.org MS can also be used to study degradation products of disulfide-containing compounds. researchgate.net

Electrochemical Methods for Redox State Analysis

Electrochemical methods offer an alternative approach for the reduction of disulfide bonds, which is essential for analyzing their redox state. These techniques can be applied using a flow cell equipped with metal electrodes. By applying appropriate potentials to the electrodes, disulfide bridges within sample molecules can be reduced. acs.org This electrochemical reduction can be coupled online with techniques like mass spectrometry for analysis of protein mass and sequence. acs.orgnih.gov

Electrochemical methods have been successfully used to reduce both intermolecular and intramolecular disulfide bridges in proteins such as immunoglobulins. acs.orgnih.gov This approach can simplify sample processing by eliminating the need for chemical reducing agents prior to analysis. nih.gov Complete electrochemical reduction of an antibody can be achieved inline with LC-MS analysis, facilitating the analysis of reduced heavy and light chain subunits. rsc.org The effectiveness of electrochemical reduction can be influenced by factors such as electrochemical potential, temperature, and solvent organic content. rsc.org

Gel Electrophoresis (SDS-PAGE) for Protein Disulfide Analysis

Sodium Dodecyl Sulfate Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a widely used technique for separating proteins primarily based on their molecular weight. khanacademy.orgbio-rad.compacificbiolabs.com This method is valuable for analyzing protein disulfide bonds by comparing protein migration under reducing and non-reducing conditions. letstalkacademy.com

In SDS-PAGE, proteins are denatured using SDS, which imparts a uniform negative charge. khanacademy.org Reducing agents, such as dithiothreitol (B142953) (DTT) or β-mercaptoethanol (β-ME), are often included in the sample buffer to break disulfide bonds. khanacademy.orgbio-rad.comhuji.ac.il By running samples with and without a reducing agent, researchers can determine if protein subunits are held together by disulfide bonds. letstalkacademy.com If a protein shows a different band pattern or shifts in molecular weight between reducing and non-reducing gels, it indicates the presence of disulfide linkages. letstalkacademy.com For instance, a protein that appears as a single band under non-reducing conditions but separates into multiple smaller bands in the presence of a reducing agent is likely composed of subunits linked by disulfide bonds. letstalkacademy.com

SDS-PAGE can also be used to estimate the molecular weight of proteins, with an accuracy typically in the range of 5-10%. bio-rad.com Accurate molecular weight determination requires using molecular weight standards on the same gel and employing reducing agents to break disulfide bonds and minimize the influence of tertiary structure on migration. bio-rad.com

Quantification of Thiols and Disulfides

Quantification of thiols and disulfides is essential for assessing the redox status of biological systems and characterizing disulfide-containing molecules. Common methodologies involve the determination of free thiol concentration, followed by reduction of disulfide bonds and quantification of the newly exposed thiols. nih.gov Alkylation of free thiols is a crucial step to prevent thiol/disulfide shuffling during sample preparation and analysis. nih.gov

Disulfides typically lack a strong chemical signature and are therefore commonly detected after reduction to their corresponding thiols. nih.gov The processes of reduction and alkylation are pivotal for accurate quantification. nih.gov Careful consideration of reaction rates and pH is necessary for efficient quenching and accurate determination. nih.gov

Fluorescent labeling is a sensitive strategy for the detection and quantification of thiols. Thiol-reactive fluorescent probes can be used to label cysteine residues in proteins. thermofisher.com Maleimides and iodoacetamides are common reagents for thiol-selective modification and labeling. thermofisher.comcreative-proteomics.com These reagents react with thiol groups to form stable thioether bonds. creative-proteomics.comresearchgate.net

Alkylation strategies are employed to block free thiols, preventing artifactual oxidation or disulfide exchange. nih.govnih.gov N-ethylmaleimide (NEM) and iodoacetamide (B48618) (IAA) are frequently used alkylating agents. creative-proteomics.comresearchgate.net Alkylation with reagents like NEM or IAA can be performed before reducing disulfide bonds to selectively label free thiols. nih.govresearchgate.net Subsequently, disulfide bonds can be reduced, and the liberated thiols can be labeled with a different reagent, such as a fluorescent tag or a molecule that alters electrophoretic mobility. nih.govnih.gov This differential labeling allows for the quantification of both free thiols and those involved in disulfide bonds. nih.gov

Fluorescent labeling with maleimide-derivatized dyes involves the reduction of disulfides by a reducing agent like TCEP, followed by the alkylation of free thiols by the maleimide (B117702) moiety of the dye. nih.gov Optimization of labeling conditions, including pH and the ratio of dye to thiol, is important for achieving complete and specific labeling. nih.govcellco.com.br

Enzymatic assays, such as those utilizing glutathione (B108866) reductase, are employed for the quantitative determination of glutathione and glutathione disulfide (GSSG) levels. researchgate.netnih.gov Glutathione reductase is an enzyme that catalyzes the NADPH-dependent reduction of GSSG to reduced glutathione (GSH). kamiyabiomedical.comabbexa.com

A common enzymatic recycling assay for glutathione quantification involves the oxidation of GSH by 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), forming a yellow product measurable by spectrophotometry. researchgate.netdojindo.com The GSSG formed in this reaction is then reduced back to GSH by glutathione reductase in the presence of NADPH, allowing for a continuous cycle and signal amplification. researchgate.netdojindo.com The rate of chromophore production is proportional to the concentration of glutathione reductase activity or the total glutathione concentration in the sample. kamiyabiomedical.comdojindo.com These assays are sensitive and can be used to quantify glutathione in various biological samples. researchgate.netnih.gov

Efficient quenching of thiol-disulfide exchange reactions is critical for accurately determining the native redox status of a sample. nih.govpnas.org Quenching aims to trap the thiols and disulfides in their existing state at the time of sampling, preventing artificial oxidation or rearrangement during sample preparation. nih.govpnas.org

Lowering the pH is a common practice to quench redox reactions because the thiolate form is the reactive species in thiol-disulfide exchange. nih.gov However, this approach may not be effective for all cysteine residues, especially those with low pKa values, and can potentially perturb thiol-disulfide equilibria. nih.gov

The combined acidifying and denaturing effects of reagents like trichloroacetic acid (TCA) make them suitable for quenching redox reactions in cell extracts. pnas.org TCA precipitation can also separate proteins from low-molecular-mass metabolites. pnas.org

Alkylation with fast-reacting agents is another key strategy for quenching free thiols. nih.govnih.gov Alkylating agents like NEM are cell-permeable and can be used to quench thiols in intact cells. nih.gov However, the presence of a denaturant like SDS may be necessary to ensure complete labeling of all free cysteine residues. nih.gov Removing excess alkylating agent before subsequent reduction steps is important to avoid underestimation of disulfide content. nih.gov

Environmental and Industrial Considerations Excluding Prohibited Elements

Industrial Applications (General)

Decyl disulfide is employed in several industrial applications, leveraging its chemical properties. These applications include its use as an additive in lubricants, as a corrosion inhibitor, and in the processing of rubber and plastics. lookchem.com It also finds utility in antioxidant formulations. lookchem.com More broadly, organic disulfides, including dithis compound (a synonym for this compound), are recognized for their usefulness in inhibiting corrosion in equipment utilized in the production, transportation, storage, and separation of crude oil and natural gas. google.comgoogle.com

In the rubber and plastics industries, dithis compound is incorporated as an ingredient to enhance the processing and performance characteristics of these materials. lookchem.com Its inclusion can contribute to improved flexibility, durability, and resistance to environmental factors in the resulting rubber and plastic products. lookchem.com Related long-chain alkyl thiols, such as tertiary dodecyl mercaptan, are known to function as molecular weight regulators and chain transfer agents in the polymerization of various vinylic monomers, including butadiene and styrene (B11656), influencing the properties of the final polymers like synthetic rubber and resins. atamankimya.com

Dithis compound is used as a lubricant additive. lookchem.com Its function in this context is to reduce friction and wear in industrial and automotive applications. lookchem.com By decreasing the coefficient of friction between moving parts, it contributes to enhancing the performance and longevity of machinery. lookchem.com Other long-chain disulfides, such as di-tert-dothis compound, are specifically used as extreme pressure additives in lubricants, improving performance under high-stress conditions and offering protection against corrosion for metals like copper. smolecule.commyskinrecipes.com These types of additives are suitable for use in various formulations, including neat and soluble cutting oils, cold rolling oils, gear oils, and extreme pressure greases. smolecule.com

Dithis compound acts as a corrosion inhibitor, providing protection to materials against degradation caused by exposure to oxygen and other reactive substances. lookchem.com This application is particularly valuable in industries where materials are subjected to harsh environments, thereby helping to extend the service life of equipment and structures. lookchem.com Organic disulfides, including dithis compound, are considered effective in preventing and reducing corrosion of equipment, particularly within the oil, gas, and coal industries. google.comgoogle.com Their mechanism is believed to involve the formation of a passivation film on the metal surface, which prevents contact with corrosive fluids. google.com

While research specifically on dithis compound's influence on coke formation in hydrocarbon cracking is limited in the provided results, studies on other disulfides, such as dimethyl disulfide (DMDS), demonstrate the role of disulfides in this process. DMDS is widely used as an additive in steam crackers and dehydrogenation processes to suppress the formation of coke deposits. chemicalsunited.comkmutnb.ac.thugent.be Coke formation can impede heat transfer, clog equipment, and decrease operational efficiency. chemicalsunited.com DMDS achieves this by releasing sulfur at high temperatures, which interacts with hydrocarbons to prevent coke buildup. chemicalsunited.com This action helps to extend the operational cycles of furnaces and protect metallurgy. chemicalsunited.com Disulfide oil, a waste by-product containing dialkyl disulfides, has also been investigated for its feasibility in reducing coke formation in olefin production units. kmutnb.ac.thirost.ir The sulfur compounds in disulfide oil are seen as a source of hydrogen sulfide (B99878), which is understood to play a role in minimizing coke formation. irost.ir

Corrosion Inhibition

Environmental Fate and Ecotoxicology (General Disulfides)

Disulfide bonds in organic molecules can undergo various degradation processes in the environment. One significant pathway involves the cleavage of the disulfide bond, which can be triggered by external stimuli such as changes in oxidation-reduction potential. researchgate.net Reductive environments, such as those found in submarine or lake sediments, can facilitate the reduction of disulfide bonds. researchgate.net Once the disulfide bond is cleaved, the resulting reduced compounds (thiols) can be further metabolized by microorganisms into inorganic substances, such as carbon dioxide and sulfate. researchgate.net

Bioaccumulation Potential

Information specifically regarding the bioaccumulation potential of this compound is limited in the readily available literature. However, the potential for bioaccumulation in organisms is generally related to a substance's lipophilicity and its resistance to metabolism and excretion.

Some studies on related disulfide compounds provide insights into the potential for bioaccumulation within this class of chemicals. For instance, a review of sulfides, disulfides, and polysulfides suggests that the bioaccumulation potential for polysulfide products, with the exception of dimethyl sulfide, is expected to be low. cpchem.com Another assessment identified benzyl (B1604629) disulfide and tert-dodecyl mercaptan as having a moderate potential to cause adverse effects in aquatic food webs due to their bioaccumulation potential. canada.cacanada.ca Grapefruit mercaptan was identified as having a high ecological hazard potential based on its ecotoxicity and bioaccumulation potential. canada.ca

While these findings pertain to other disulfides, they highlight that bioaccumulation potential can vary within the disulfide class and may be influenced by factors such as alkyl chain length and structure. This compound, with its longer alkyl chains compared to some of the examples mentioned, might exhibit different partitioning behavior in environmental compartments. The XLogP3 value for this compound is 9.9, which is an indicator of high lipophilicity and suggests a potential for partitioning into fatty tissues. nih.gov However, lipophilicity alone does not definitively determine bioaccumulation, as metabolism and excretion rates also play significant roles.

Impact on Non-Target Organisms (General Disulfides)

The impact of disulfides on non-target organisms varies depending on the specific compound and the organism . Research on the toxicity of disulfides indicates that many can be toxic. nih.gov The toxic mechanism can involve redox cycling between the thiol and the corresponding disulfide, leading to the formation of thiyl radicals and reactive oxygen species, which may initiate tissue damage. nih.gov

Studies on specific disulfides provide examples of their effects on non-target organisms:

Dimethyl disulfide (DMDS): DMDS, used as a soil fumigant, has been shown to affect non-target organisms in soil. usda.gov A study on soil biotic and abiotic responses to DMDS fumigation in grape vines observed a significant decrease in major non-target soil microbial groups 15 days after fumigation. usda.gov However, the study concluded that changes in microbial communities were mainly due to environmental factors and that DMDS fumigation did not impact the activity of beneficial microorganisms. usda.gov DMDS is also considered very toxic to aquatic organisms and may cause long-term effects in the aquatic environment. ilo.orgcpchem.com It has been classified as having moderate acute toxicity to birds, aquatic life, and mammals by ingestion. herts.ac.uk

Carbon disulfide: While a different class of sulfur compound, carbon disulfide has been studied for its aquatic toxicity. Freshwater fish (Lebistes reticulatus) showed a 96-hour LC50 of 4000 µg/L, and freshwater crustaceans (Daphnia magna) had a 48-hour LC50 of 2100 µg/L. waterquality.gov.au Marine fish (Alburnus alburnus) had a 96-hour LC50 of 62,500 µg/L. waterquality.gov.au Carbon disulfide has moderate acute toxicity to aquatic life and high chronic toxicity to aquatic life. dcceew.gov.au

Molybdenum disulfide (MoS2) nanoparticles: A study on the ecotoxicity of MoS2 nanoparticles on soil organisms (Enchytraeus crypticus and Folsomia candida) found that both nanosheet and bulk forms impacted reproduction and DNA integrity. mdpi.comnih.gov Bulk MoS2 induced more toxic effects than 2D MoS2 nanoparticles on these terrestrial species. mdpi.comnih.gov

Pesticides in general, which can include some disulfide compounds, are known to affect a wide range of non-target organisms across different trophic levels, including invertebrate and vertebrate animals, plants, bacteria, and fungi. researchgate.net These effects can include impacts on growth, reproduction, behavior, and cellular processes. researchgate.net

The environmental hazard potential for sulfides, disulfides, and polysulfides is varied, ranging from low to high, with some potentially causing acute and chronic toxicity to aquatic life. cpchem.com

Summary of Ecotoxicity Data for Selected Disulfides:

CompoundOrganismEndpointResultSource
Dimethyl disulfideAquatic organismsAcute toxicityVery toxic ilo.orgcpchem.com
Dimethyl disulfideAquatic organismsChronic toxicityMay cause long-term effects ilo.orgcpchem.com
Dimethyl disulfideBirds, Aquatic life, Mammals (ingestion)Acute toxicityModerately toxic herts.ac.uk
Dimethyl disulfideSoil microbial groupsAbundanceSignificant decrease (15 days post-fumigation) usda.gov
Carbon disulfideLebistes reticulatus (Freshwater fish)96-hour LC504000 µg/L waterquality.gov.au
Carbon disulfideDaphnia magna (Freshwater crustacean)48-hour LC502100 µg/L waterquality.gov.au
Carbon disulfideAlburnus alburnus (Marine fish)96-hour LC5062,500 µg/L waterquality.gov.au
Carbon disulfideAquatic lifeAcute toxicityModerate dcceew.gov.au
Carbon disulfideAquatic lifeChronic toxicityHigh dcceew.gov.au
Molybdenum disulfide nanoparticles (2D and bulk)Enchytraeus crypticus, Folsomia candida (Soil organisms)Reproduction, DNA integrityImpacted mdpi.comnih.gov

Q & A

Basic Research Questions

Q. How can researchers confirm the disulfide bond connectivity in decyl disulfide?

  • Methodology : Use non-reducing peptide mapping with liquid chromatography-high-resolution mass spectrometry (LC-HRMS) to identify disulfide bond linkages. This approach preserves native disulfide bonds during analysis, enabling precise mapping of sulfur-sulfur connections . For validation, employ partial reduction strategies to selectively break bonds and compare fragment patterns against computational models .

Q. What experimental precautions are critical when synthesizing this compound?

  • Methodology : Ensure inert atmospheric conditions (e.g., nitrogen purge) to prevent oxidation of thiol precursors. Monitor reaction progress via nuclear magnetic resonance (NMR) to track thiol-to-disulfide conversion. Post-synthesis, use gel permeation chromatography (GPC) to isolate pure this compound and confirm molecular weight .

Q. How does alkyl chain length influence the stability of this compound in aqueous solutions?

  • Methodology : Conduct accelerated degradation studies under varying pH and temperature conditions. Analyze hydrolytic stability via ultraviolet-visible (UV-Vis) spectroscopy to detect disulfide cleavage. Compare with shorter-chain analogs (e.g., dibutyl disulfide) to establish structure-stability relationships .

Advanced Research Questions

Q. What computational tools predict the conformational dynamics of this compound in lipid bilayers?

  • Methodology : Apply molecular dynamics (MD) simulations using force fields parameterized for sulfur-sulfur interactions (e.g., CHARMM36). Validate predictions with small-angle X-ray scattering (SAXS) to correlate simulated bilayer insertion depths with experimental data .

Q. How do competing redox environments affect this compound’s role in enzymatic catalysis?

  • Methodology : Design in vitro assays with glutathione (GSH)/oxidized glutathione (GSSG) redox buffers. Use stopped-flow kinetics to measure disulfide exchange rates and circular dichroism (CD) to monitor structural changes in redox-sensitive enzymes .

Q. What analytical strategies resolve contradictions in disulfide bond quantification across studies?

  • Methodology : Standardize protocols using isotope-labeled internal standards (e.g., deuterated this compound) for mass spectrometry. Perform inter-laboratory comparisons to identify systematic biases in sample preparation or instrument calibration .

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Feasible Synthetic Routes

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Decyl disulfide
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.